1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol
Description
1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidin-3-ol moiety
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-2-10(12)7(3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIWZBOKMBUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol typically involves the reaction of 2,5-difluorobenzyl chloride with azetidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The use of automated systems for the addition of reagents and precise temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-ol moiety, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Cannabinoid Receptor Modulation
One of the significant applications of azetidine derivatives, including 1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol, is their role as modulators of the Cannabinoid-1 (CB1) receptor. Research indicates that compounds with similar structures can act as antagonists or inverse agonists of the CB1 receptor, which is implicated in various neurological and psychological disorders. These compounds are being investigated for their potential in treating conditions such as:
- Psychosis
- Cognitive Disorders
- Anxiety Disorders
- Substance Abuse Disorders (e.g., opiates, alcohol)
- Obesity and Eating Disorders .
1.2. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of azetidine derivatives. Compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. For instance, certain azetidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2.1. Synthesis of Novel Heterocycles
The synthesis of this compound can be achieved through various synthetic routes that involve the formation of heterocyclic compounds. The azetidine ring system is particularly valuable in drug design due to its ability to enhance bioactivity and selectivity for biological targets. Recent methodologies have focused on:
- Horner–Wadsworth–Emmons Reaction : This reaction has been effectively employed to prepare substituted azetidines through the reaction of aldehydes with phosphonate esters .
2.2. Structure–Activity Relationship (SAR) Studies
Research into the SAR of azetidine derivatives has provided insights into how structural modifications can influence biological activity. The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects the compound's pharmacological properties and efficacy .
3.1. Evaluation of Pharmacological Effects
A case study involving a series of azetidine derivatives demonstrated their efficacy in reducing symptoms associated with neuro-inflammatory disorders through modulation of the CB1 receptor pathway. The study utilized animal models to assess behavioral changes and biochemical markers indicative of inflammation .
3.2. Clinical Trials for CNS Disorders
Clinical trials are ongoing to evaluate the safety and efficacy of azetidine-based compounds in treating central nervous system (CNS) disorders such as schizophrenia and anxiety disorders. Preliminary results suggest that these compounds may provide therapeutic benefits without significant side effects commonly associated with traditional treatments .
Data Summary Table
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | CB1 receptor modulation | Potential treatment for psychosis, anxiety disorders |
| Anti-inflammatory Effects | Inhibition of COX enzymes | Comparable efficacy to celecoxib |
| Synthetic Chemistry | Synthesis of novel heterocycles | Effective use of Horner–Wadsworth–Emmons reaction |
| Structure–Activity Relationships | Influence on pharmacological properties | Modifications significantly affect bioactivity |
Mechanism of Action
The mechanism by which 1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol is unique due to its difluorophenyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
1-(2,5-Difluorophenyl)biguanide hydrochloride: This compound shares the difluorophenyl group but has a different core structure.
2,5-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, used in different chemical reactions and applications.
Biological Activity
1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered cyclic amine, and a difluorophenyl group that contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and can affect the compound's binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl moiety is known to increase binding affinity to receptors and enzymes involved in various cellular pathways. This interaction can lead to modulation of signaling pathways associated with proliferative diseases, making it relevant in cancer research.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Studies have shown that azetidine derivatives exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) enzymes has been explored. Preliminary results suggest that it may suppress the production of pro-inflammatory mediators, potentially providing therapeutic benefits in inflammatory conditions .
- Anticancer Potential : There is growing evidence that compounds with similar structures can inhibit cancer cell proliferation. The difluorophenyl group enhances the compound's efficacy against certain cancer cell lines by interfering with critical signaling pathways involved in tumor growth .
Case Studies and Experimental Data
Several studies have reported on the biological activity of related compounds, providing insight into the potential effects of this compound:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | COX-1 Inhibition | 19.45 ± 0.07 | |
| Compound B | COX-2 Inhibition | 23.8 ± 0.20 | |
| Compound C | Cancer Cell Proliferation Inhibition | 1.27 |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the azetidine ring or the introduction of different substituents can significantly alter biological activity. For example:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like fluorine enhances binding affinity and biological efficacy.
- Azetidine Derivatives : Variations in the azetidine structure have been shown to influence anti-inflammatory and anticancer properties, suggesting a potential pathway for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
